molecular formula C11H6F3NO3 B12607558 1H-Pyrrole-2,5-dione, 1-[2-(trifluoromethoxy)phenyl]-

1H-Pyrrole-2,5-dione, 1-[2-(trifluoromethoxy)phenyl]-

Cat. No.: B12607558
M. Wt: 257.16 g/mol
InChI Key: FQJYLEOAHQVMED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrole-2,5-dione, 1-[2-(trifluoromethoxy)phenyl]-: is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrole-2,5-dione moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2,5-dione, 1-[2-(trifluoromethoxy)phenyl]- can be achieved through several methods. One common approach involves the reaction of 2-(trifluoromethoxy)aniline with maleic anhydride under acidic conditions to form the corresponding maleamic acid. This intermediate is then cyclized to yield the desired pyrrole-2,5-dione derivative .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to minimize side reactions and enhance the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2,5-dione, 1-[2-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Pyrrole-2,5-dione, 1-[2-(trifluoromethoxy)phenyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 1-[2-(trifluoromethoxy)phenyl]- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 1H-Pyrrole-2,5-dione (Maleimide)
  • 1-Methyl-1H-pyrrole-2,5-dione
  • 1-Benzyl-1H-pyrrole-2,5-dione

Comparison: 1H-Pyrrole-2,5-dione, 1-[2-(trifluoromethoxy)phenyl]- is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .

Properties

Molecular Formula

C11H6F3NO3

Molecular Weight

257.16 g/mol

IUPAC Name

1-[2-(trifluoromethoxy)phenyl]pyrrole-2,5-dione

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)18-8-4-2-1-3-7(8)15-9(16)5-6-10(15)17/h1-6H

InChI Key

FQJYLEOAHQVMED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C=CC2=O)OC(F)(F)F

Origin of Product

United States

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